molecular formula C12H15BBrClO2 B3226504 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256781-67-5

2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3226504
CAS No.: 1256781-67-5
M. Wt: 317.41 g/mol
InChI Key: VUGNMGCHXSTYCU-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGNMGCHXSTYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164393
Record name 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256781-67-5
Record name 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256781-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-4-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound .

Mechanism of Action

The mechanism by which 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions. This intermediate facilitates the transfer of the aryl group to the palladium catalyst, leading to the formation of the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via cross-coupling reactions involving aryl halides and boron reagents. A common method involves reacting 2-bromo-4-chlorophenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous tetrahydrofuran (THF) under inert conditions. Alternative routes include Miyaura borylation , where palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate coupling between aryl bromides and bis(pinacolato)diboron (B₂pin₂) . Key parameters include reaction temperature (80–100°C), catalyst loading (1–5 mol%), and exclusion of moisture.

Q. What characterization techniques are essential for verifying the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies aromatic protons and methyl groups (δ 1.0–1.3 ppm for pinacol methyls; δ 7.2–7.8 ppm for aryl protons).
    • ¹¹B NMR confirms boron environment (δ 28–32 ppm for dioxaborolanes).
    • ¹³C NMR detects carbons directly bonded to boron, though quadrupolar broadening may obscure these signals .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄BBrClO₂: 348.9994).

Q. Which cross-coupling reactions is this compound primarily used in?

It is a key reagent in Suzuki-Miyaura couplings for forming biaryl bonds. For example, coupling with aryl halides (e.g., 4-bromoanisole) under Pd catalysis yields substituted biphenyls. Reaction efficiency depends on:

  • Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base: K₂CO₃ or CsF.
  • Solvent: Dimethoxyethane (DME) or THF .
    Yields typically range from 70–90%, with optimization required for sterically hindered substrates.

Advanced Research Questions

Q. How can reaction conditions be optimized for challenging cross-coupling substrates?

For low-yielding reactions:

  • Catalyst screening: Test air-stable precatalysts like Pd(OAc)₂ with ligands (XPhos, SPhos).
  • Solvent effects: Use polar aprotic solvents (e.g., DMF) for electron-deficient aryl partners.
  • Additives: Include silver salts (Ag₂O) to scavenge halides and mitigate catalyst poisoning .
  • Temperature gradients: Perform microwave-assisted synthesis (100–120°C) to accelerate kinetics.

Q. What mechanistic insights are critical for understanding boron retention during coupling?

Spectroscopic studies (e.g., in-situ ¹¹B NMR) reveal intermediates such as borate complexes. For example, trialkoxyborohydride species may form under reducing conditions, influencing reaction pathways . Computational modeling (DFT) can map transition states, particularly for steric effects caused by the 2-bromo-4-chloro substituent.

Q. How should researchers address contradictory data in catalytic efficiency studies?

Case study: Discrepancies in Pd catalyst performance may arise from:

  • Impurities: Trace water or oxygen deactivates catalysts. Use rigorous drying protocols (molecular sieves, freeze-pump-thaw cycles).
  • Substrate inhibition: The bromo-chloro substituent may block catalyst access. Conduct competitive binding assays with simplified analogs .
  • Characterization gaps: Verify intermediate structures via X-ray crystallography or GC-MS.

Q. What strategies are employed to evaluate biological activity in medicinal chemistry?

In cancer research:

  • Cytotoxicity assays: Test compound libraries against prostate cancer cell lines (e.g., PC-3) using MTT assays.
  • Metabolic profiling: Monitor glycolysis inhibition via lactate production (linked to mitochondrial targeting) .
  • Structural analogs: Compare activity with derivatives lacking the bromo or chloro groups to identify pharmacophores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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